molecular formula C9H16N2O3 B12632348 tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate

tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate

Cat. No.: B12632348
M. Wt: 200.23 g/mol
InChI Key: CETWDZDMKFULFR-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a cyclobutyl ring with a hydroxyimino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative that contains a hydroxyimino group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems to monitor and control temperature, pressure, and reaction time ensures consistency and high yield in the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

Tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the carbamate group may interact with other functional groups in the target molecule. These interactions can lead to inhibition or modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
  • tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
  • tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate

Uniqueness

Tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate is unique due to its hydroxyimino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets that are not possible with similar compounds lacking this functional group.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl N-(3-hydroxyiminocyclobutyl)carbamate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)10-6-4-7(5-6)11-13/h6,13H,4-5H2,1-3H3,(H,10,12)

InChI Key

CETWDZDMKFULFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=NO)C1

Origin of Product

United States

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